methyl (2S,4S)-2-methylpiperidine-4-carboxylate methyl (2S,4S)-2-methylpiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541637
InChI: InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

methyl (2S,4S)-2-methylpiperidine-4-carboxylate

CAS No.:

Cat. No.: VC16541637

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S,4S)-2-methylpiperidine-4-carboxylate -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl (2S,4S)-2-methylpiperidine-4-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Standard InChI Key LMRCYTXOCDKRRY-BQBZGAKWSA-N
Isomeric SMILES C[C@H]1C[C@H](CCN1)C(=O)OC
Canonical SMILES CC1CC(CCN1)C(=O)OC

Introduction

Synthesis

The synthesis of methyl (2S,4S)-2-methylpiperidine-4-carboxylate typically involves stereoselective reactions to ensure the correct spatial arrangement of substituents. While specific methods for this compound are not detailed in the provided sources, similar compounds such as methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate are synthesized through:

  • Starting with protected amino acids or derivatives.

  • Using stereoselective catalysts or reagents to control chirality.

  • Employing esterification reactions to introduce the methyl ester group .

Organic Synthesis

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its stereochemical properties make it valuable for constructing enantiomerically pure compounds.

Pharmaceutical Research

Piperidine derivatives are widely studied for their biological activities:

  • They are used in the development of inhibitors targeting neurotransmitter transporters and enzymes .

  • Similar compounds have shown potential as modulators of vascular endothelial growth factor receptors and other targets relevant to oncology and neurology .

Biological Relevance

While no direct biological studies on methyl (2S,4S)-2-methylpiperidine-4-carboxylate were found in the sources, its structural similarity to other bioactive piperidines suggests potential pharmacological interest. Piperidine derivatives are known for their roles in:

  • Modulating neurotransmitter systems.

  • Acting as intermediates in drug discovery pipelines for conditions such as cancer and neurological disorders .

Comparison with Related Compounds

CompoundMolecular WeightApplications
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate145.16 g/molOrganic synthesis; precursor for SMARCA modulators
Methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride195.64 g/molPrecursor for pharmaceutical agents

The differences in molecular weight and functional groups influence their reactivity and suitability for specific applications.

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